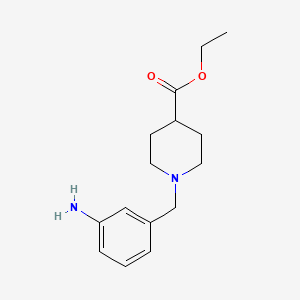

1-(3-氨基苄基)哌啶-4-羧酸乙酯

描述

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is a compound that can be considered a derivative of piperidine, a common structural motif found in many pharmacologically active molecules. The presence of the ethyl carboxylate group and the aminobenzyl moiety suggests that this compound could serve as an intermediate in the synthesis of more complex molecules, potentially with applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, a synthesis route for 2,5-substituted piperidines derived from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate is described, involving reduction, p-fluorobenzoylation, and nucleophilic substitution reactions . Another study presents a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, from 1-methyl-1,2,3,6-tetrahydropyridine . These methods highlight the versatility of piperidine derivatives in synthetic chemistry and their potential as intermediates for various pharmacologically active compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and is often characterized using spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was characterized using X-ray crystallography and DFT analyses . Similarly, the structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was elucidated using single-crystal X-ray diffraction . These studies demonstrate the importance of structural analysis in understanding the properties and potential reactivity of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the synthesis of ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate involved multiple steps, including nitration, reduction, diazotation, and palladium-catalyzed coupling reactions . Another study reported the synthesis of (2R,4S)-ethyl 4-methyl-2-piperidinecarboxylate through catalytic hydrogenation debenzylation . These reactions showcase the reactivity of piperidine derivatives and their potential transformations into various functionalized molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in drug design and other fields. The thermal, spectroscopic, and crystallographic properties of these compounds provide insights into their stability and reactivity. For example, the thermal and spectroscopic characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided information about its stability and potential interactions in the solid state . The crystal structure analysis often reveals the presence of intramolecular hydrogen bonding, which can influence the compound's reactivity and interaction with biological targets .

科学研究应用

抗结核活性

1-(3-氨基苄基)哌啶-4-羧酸乙酯的衍生物 4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-羧酸乙酯对结核分枝杆菌表现出有希望的活性。它对 MTB DNA 拓扑异构酶和结核分枝杆菌 smegmatis GyrB ATPase 测定表现出显着的抑制作用,表明其在抗结核治疗中的潜力 (V. U. Jeankumar 等,2013 年)。

抗菌活性

使用 2-氨基苯并[d]噻唑-6-羧酸乙酯和哌啶合成的新的哌啶取代苯并噻唑衍生物显示出良好的抗菌和抗真菌性能。这项研究强调了该化合物在开发新型抗菌剂中的作用 (S. Shafi 等,2021 年)。

抗癌潜力

合成了 1-[(4-甲基苯基)磺酰基]-4-哌啶羧酸乙酯连接的 1,3,4-恶二唑杂化物,并将其评估为抗癌剂。某些衍生物显示出很强的抗癌活性,突出了这些化合物在癌症治疗中的潜力 (A. Rehman 等,2018 年)。

血小板聚集抑制

另一种衍生物 N-[3-(2-氟-4-(噻唑烷-3-基(亚氨基)甲基)苯甲酰)氨基-2, 2-二甲基戊酰基]哌啶-4-乙酸乙酯被确认为一种有效的口服纤维蛋白原受体拮抗剂。该化合物在抗血栓治疗中具有潜力,尤其是在急性期 (Y. Hayashi 等,1998 年)。

氨基羰基化催化剂

烷氧羰基哌啶,如异烟酸乙酯,已被用作钯催化的氨基羰基化中的 N 亲核试剂。这项研究扩展了这些化合物在有机合成和化学转化中的应用 (A. Takács 等,2014 年)。

立体化学应用

1-苄基-3-氧代-哌啶-4-羧酸乙酯经历微生物还原,产生具有高非对映选择性和对映选择性的立体异构化合物。这一应用在立体异构合成和药物中具有重要意义 (Zhiwei Guo 等,2006 年)。

安全和危害

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYBQSXOZUFNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384180 | |

| Record name | Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate | |

CAS RN |

306937-22-4 | |

| Record name | Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(6-Chloropyridin-3-yl)methyl]morpholine](/img/structure/B1273586.png)

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)